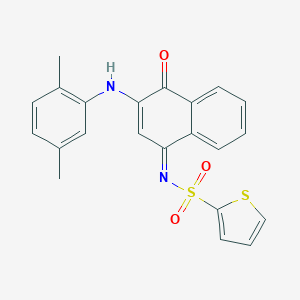![molecular formula C28H28N2O4S B281381 N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide](/img/structure/B281381.png)
N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide, also known as OTX008, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential therapeutic agent for the treatment of various types of cancer.
Mécanisme D'action
N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide inhibits the activity of the bromodomain and extra-terminal domain (BET) proteins, which play a crucial role in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. This compound binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, thereby inhibiting gene expression. This results in the downregulation of oncogenes and the upregulation of tumor suppressor genes, leading to anti-tumor activity.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit cancer cell migration and invasion. This compound has also been shown to modulate the tumor microenvironment by reducing the expression of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. It is also relatively easy to synthesize and has shown good stability in various solvents. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in in vitro assays. In addition, this compound has not yet been tested in clinical trials, which limits its potential for clinical translation.
Orientations Futures
There are several future directions for N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide research. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and toxicity. In addition, further preclinical studies are needed to evaluate the efficacy of this compound in combination with other anti-cancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients.
Méthodes De Synthèse
N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide is a complex molecule that requires a multi-step synthesis process. The synthesis method involves the use of various reagents and solvents to form the final product. The first step involves the preparation of the pyridine-4-carboxamide moiety, followed by the synthesis of the 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl moiety. The two moieties are then coupled together to form the final product. The synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity against various types of cancer, including breast, lung, and colon cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in these models. The scientific research application of this compound includes its use as a monotherapy or in combination with other anti-cancer agents.
Propriétés
Formule moléculaire |
C28H28N2O4S |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
N-(4-tert-butylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C28H28N2O4S/c1-28(2,3)20-8-11-22(12-9-20)35(32,33)30(27(31)19-14-16-29-17-15-19)21-10-13-26-24(18-21)23-6-4-5-7-25(23)34-26/h8-18H,4-7H2,1-3H3 |
Clé InChI |
UVHBDBMSUVNDMS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)

![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)
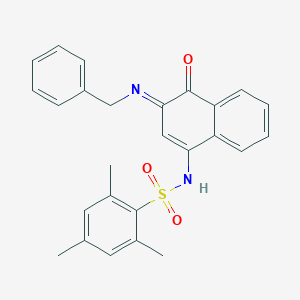

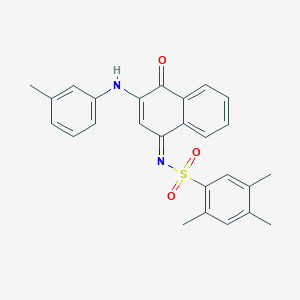
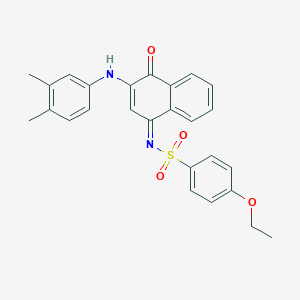
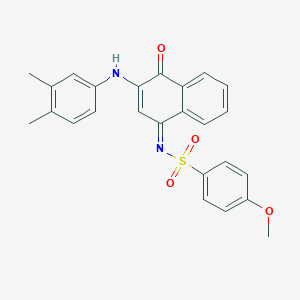

![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)
